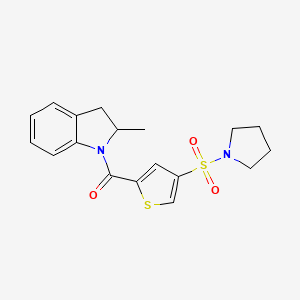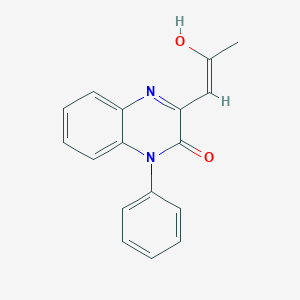![molecular formula C20H29ClN2O3S B5987932 N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide](/img/structure/B5987932.png)
N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a methylsulfanyl group. Its multifaceted nature makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Chlorophenyl Group: This step usually involves a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the piperidine ring.
Addition of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction, where a methylsulfanyl group is attached to the intermediate compound.
Final Acetylation: The final step involves acetylation to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, affecting cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide can be compared with other similar compounds, such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties, this compound shares structural similarities but differs in its specific functional groups and applications.
Domiphen Bromide: Another structurally similar compound, used primarily as a disinfectant and antiseptic.
These comparisons highlight the unique aspects of this compound, particularly its diverse range of applications and its specific chemical properties.
Properties
IUPAC Name |
N-[(2S)-1-[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3S/c1-15(25)22-18(7-12-27-2)19(26)23-10-8-20(14-24,9-11-23)13-16-3-5-17(21)6-4-16/h3-6,18,24H,7-14H2,1-2H3,(H,22,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULERTVOVULFC-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B5987850.png)
![ethyl 1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B5987859.png)
![4-{3-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5987865.png)
![2-{[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE](/img/structure/B5987873.png)
![(1-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B5987876.png)
![4-[(E)-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B5987886.png)
![7-(2,4-dichlorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5987890.png)

![2-(cyclohexylmethyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B5987897.png)
![N-ethyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5987902.png)

![2-[2-(Cyclohexylmethylamino)ethylamino]ethanol;hydrochloride](/img/structure/B5987918.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5987935.png)
